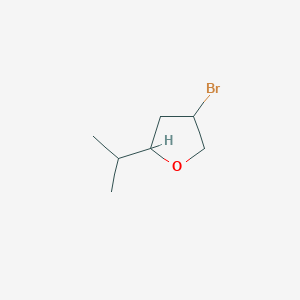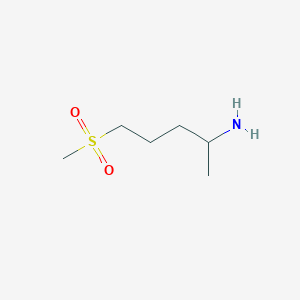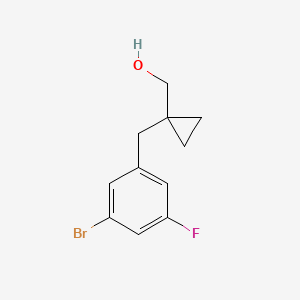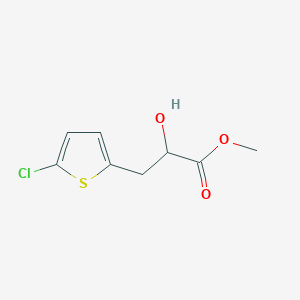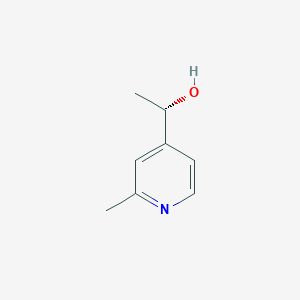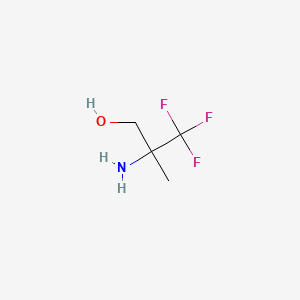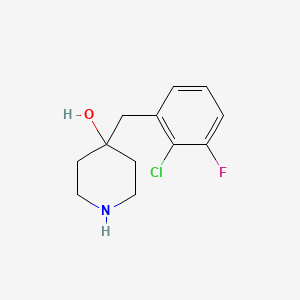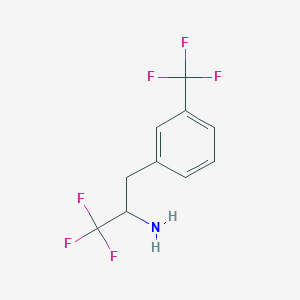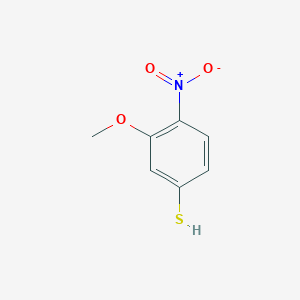
3-Methoxy-4-nitrobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-nitrobenzenethiol is an organic compound with the molecular formula C7H7NO3S It is a derivative of benzenethiol, where the benzene ring is substituted with a methoxy group (-OCH3) at the 3-position and a nitro group (-NO2) at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-nitrobenzenethiol typically involves the nitration of 3-methoxybenzenethiol. The process begins with the preparation of 3-methoxybenzenethiol, which can be synthesized from 3-iodoanisole through a series of reactions including halogenation and thiolation . The nitration step involves treating 3-methoxybenzenethiol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-nitrobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The methoxy group (-OCH3) and nitro group (-NO2) can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: 3-Methoxy-4-aminobenzenethiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-nitrobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-nitrobenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group (-SH) can form covalent bonds with proteins and enzymes, affecting their function. The nitro group (-NO2) can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzenethiol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methoxybenzenethiol: Has the methoxy group at a different position, affecting its reactivity and properties.
3-Nitrobenzenethiol: Lacks the methoxy group, resulting in different chemical behavior.
Uniqueness
3-Methoxy-4-nitrobenzenethiol is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H7NO3S |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
3-methoxy-4-nitrobenzenethiol |
InChI |
InChI=1S/C7H7NO3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3 |
InChI-Schlüssel |
XKEXJAUHJQAMSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)S)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





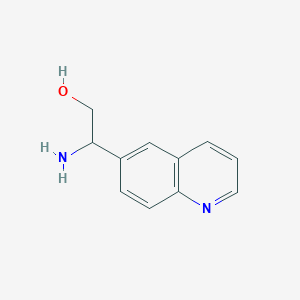
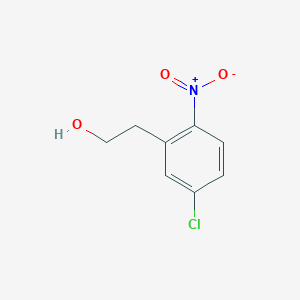
![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
